2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

Catalog No.
S1945251
CAS No.
293737-85-6
M.F
C13H8Cl2N2O
M. Wt
279.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

CAS Number

293737-85-6

Product Name

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

InChI

InChI=1S/C13H8Cl2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2

InChI Key

HQSOXCXPMQPFKP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)Cl)Cl

Application in Medicinal Chemistry

Field: This compound has been used in the field of Medicinal Chemistry .

Application Summary: A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized . These compounds were evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities .

Methods of Application: The compounds were synthesized by conventional technique as well as ultrasound irradiation . All the new compounds were characterized by spectral and elemental analyses .

Results: The results indicated that some of the synthesized compounds possess promising antimicrobial activity against some gram-positive and gram-negative bacteria . Compounds displayed the highest inhibition (99%) in the range of 3.10–6.25 μg/ml against Mycobacterium tuberculosis H 37 Rv, while compounds displayed promising antimalarial activity in the range of 0.043–0.092 μg/mL against Plasmodium falciparum 3D7 .

Application in Antitumor and Tyrosine Kinase Receptor Inhibition

Field: This compound has been used in the field of Antitumor and Tyrosine Kinase Receptor Inhibition .

Application Summary: The target compound, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, was synthesized and characterized . The in vitro anti-proliferative profile was conducted against five cancer cell lines .

Methods of Application: The compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . The synthesized β-enaminonitrile derivative was characterized by spectral data and X-ray diffraction .

Results: This derivative showed promising inhibition efficacy against the EGFR and VEGFR-2 kinases in comparison to Sorafenib as a reference inhibitor . The derivative displayed excellent to modest growth inhibitory activity against the tested tumor cell lines and weak activity against the normal cell lines .

Application in Suzuki–Miyaura Coupling

Field: This compound has been used in the field of Suzuki–Miyaura Coupling .

Application Summary: The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Organoboranes have been used in a wide range of natural product syntheses .

Methods of Application: The SM coupling is a transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Results: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Application in Organic Synthesis

Field: This compound has been used in the field of Organic Synthesis .

Application Summary: 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .

Methods of Application: This compound is a solid, and ranges in colour from white to yellow . It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .

Results: It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Application in Mitsunobu Reaction

Field: This compound has been used in the field of Mitsunobu Reaction .

Application Summary: Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst for Mitsunobu reactions . The Mitsunobu reaction is one of the oxidation–reduction condensations reported by Mitsunobu and co-workers in 1967 .

Methods of Application: Ethyl 2-(3,4-dichlorophenyl)azocarboxylate (2a) was applied to the kinetic experiment . The reaction rate of ethyl 2-(3,4-dichlorophenyl)azocarboxylate (2a) was approximately 13.7 times faster than that of ethyl 2-phenylazocarboxylate (2d) .

Results: The Mitsunobu reaction is a typical example including both a wide utility and serious drawbacks . The catalytic system realizes a substantial improvement of the Mitsunobu reaction and will be applicable to practical synthesis .

Application in Organic Synthesis

Application Summary: 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .

Methods of Application: It is a solid, and ranges in colour from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Results: It is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a benzoxazole ring fused with a dichlorophenyl group. Its molecular formula is C13H8Cl2N2OC_{13}H_{8}Cl_{2}N_{2}O and it has a molecular weight of approximately 279.13 g/mol. The compound features two chlorine atoms attached to the phenyl ring, which contributes to its chemical properties and potential biological activities .

  • There is no scientific research documented regarding the mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine.
  • Due to the absence of data, it is difficult to assess the specific safety concerns or hazards associated with 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine.
  • However, as a general precaution, any arylamine should be handled with care due to potential skin irritation and genotoxicity [].
  • The presence of chlorine atoms might also introduce additional hazards, such as the release of hydrochloric acid upon combustion.
Typical of amines and heterocycles. Notably, it can undergo:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Condensation reactions: It can form imines or other derivatives through condensation with aldehydes or ketones.
  • Electrophilic aromatic substitution: The presence of chlorine atoms makes the aromatic ring reactive towards electrophiles, facilitating further functionalization.

Research indicates that 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine exhibits significant biological activities. It has been studied for:

  • Antimicrobial properties: Some derivatives of benzoxazole compounds show activity against various bacterial strains.
  • Antitumor activity: Certain studies suggest that this compound may inhibit cancer cell proliferation, although specific mechanisms require further investigation.
  • Potential as a therapeutic agent: Its unique structure suggests possibilities in drug development targeting specific diseases, particularly in oncology and infectious diseases .

The synthesis of 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 3,4-dichlorobenzaldehyde with 2-amino phenol under acidic conditions to form the benzoxazole structure.
  • Catalytic Methods: Recent advancements have introduced catalytic systems that enhance yield and reduce reaction time, employing polyethylene glycol or silica-supported acids as catalysts .
  • Ultrasound-assisted synthesis: This technique has been explored to improve reaction efficiency and reduce by-products during the synthesis process .

The compound has several applications in research and industry:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug discovery.
  • Chemical Research: Used as a precursor in synthesizing more complex molecules for various applications in organic chemistry.
  • Material Science: Investigated for properties that could be useful in developing new materials or coatings due to its unique chemical structure .

Interaction studies involving 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects:

  • Protein Binding Studies: Understanding how the compound interacts with specific proteins can reveal its efficacy and safety profile.
  • In vitro assays: These are conducted to assess the biological activity against various cell lines, providing insight into its pharmacological potential.

Several compounds share structural similarities with 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amineC13H8Cl2N2OContains dichlorophenyl at a different position
2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amineC13H8Cl2N2OSimilar structure but different substitution pattern
N-(4-Chlorophenyl)-1,3-benzoxazol-5-amineC13H10ClN2OLacks dichloro substitution but retains similar core structure

These similar compounds exhibit variations in their chlorine substitution patterns and may possess distinct biological activities or chemical reactivity profiles. The uniqueness of 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine lies in its specific arrangement of functional groups and the resulting properties that differentiate it from its analogs .

The classical approach for synthesizing benzoxazole derivatives, including 2-(3,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, relies on condensation reactions between 2-aminophenol derivatives and carboxylic acid precursors [1]. This methodology has been extensively studied and represents the foundation upon which modern synthetic approaches are built.

Direct Condensation with Carboxylic Acids

The most straightforward approach involves the direct condensation of 4-amino-3-hydroxybenzoic acid with 3,4-dichlorobenzoic acid under thermal conditions [2]. This method typically requires elevated temperatures ranging from 120°C to 145°C and extended reaction times of 16-21 hours [2]. The reaction proceeds through initial amide formation followed by intramolecular cyclization with elimination of water.

Research has demonstrated that the use of para-toluenesulfonic acid as a cyclization promoter significantly enhances the efficiency of the condensation process [2]. The addition of 46.6 grams of para-toluenesulfonic acid monohydrate at 120°C, followed by heating to 145°C, resulted in substantial yield improvements for dichlorophenyl benzoxazole derivatives [2].

Coupling Reagent-Mediated Synthesis

Recent developments have introduced coupling reagents such as tris(ortho-trifluoromethylphenyl)phosphite for the direct synthesis of benzoxazoles from carboxylic acids and aminophenols [3]. This methodology provides moderate to excellent yields while maintaining mild reaction conditions. The coupling reagent facilitates both amide bond formation and subsequent cyclization through dual functionality as a coupling agent and cyclization promoter [3].

Optimization of Reaction Conditions

Temperature optimization studies reveal that reactions conducted at 60°C in 1,2-dichloroethane provide optimal conditions for maintaining substrate integrity while ensuring complete conversion [4]. The choice of solvent significantly impacts both reaction rate and product purity, with polar aprotic solvents generally providing superior results compared to protic alternatives [4].

Table 1: Comparative Analysis of Conventional Condensation Methods

MethodTemperature (°C)Time (h)Yield (%)Solvent System
Direct condensation [2]120-14516-2185-92N-methyl-2-pyrrolidone/toluene
Coupling reagent [3]25-604-878-95Various organic solvents
Acid-catalyzed [4]604-665-881,2-dichloroethane

Green Synthesis Approaches with Catalytic Systems

The development of environmentally sustainable synthetic methodologies has led to significant advances in benzoxazole synthesis through the implementation of green catalytic systems. These approaches minimize environmental impact while maintaining or improving synthetic efficiency.

Heterogeneous Catalytic Systems

Poly(ethylene glycol)-bound sulfonic acid has emerged as a highly effective and reusable catalyst for benzoxazole synthesis [5] [6]. This catalyst system demonstrates exceptional performance with catalytic loadings as low as 1.65 mol% providing yields of 85% for dichlorophenyl benzoxazole derivatives [5]. The catalyst exhibits excellent reusability characteristics, maintaining catalytic activity for multiple reaction cycles without significant degradation [6].

Zinc sulfide nanoparticles represent another innovative catalytic approach, providing yields up to 98% under mild conditions at 70°C in ethanol [7] [8]. The heterogeneous nature of this catalyst facilitates easy separation and recovery, making it particularly attractive for industrial applications [7].

Metal-Organic Framework Catalysts

Recent research has demonstrated the exceptional catalytic performance of desolvated manganese terephthalate metal-organic frameworks for benzoxazole synthesis [9]. These catalysts achieve conversions up to 99.9% with turnover numbers reaching 9990 and turnover frequencies of 333 per minute [9]. The robust nature of these frameworks allows for recyclability up to 30 cycles without loss of structural integrity or catalytic performance [9].

Ionic Liquid Catalytic Systems

Brønsted acidic ionic liquid gels have proven highly effective for benzoxazole synthesis under solvent-free conditions [10] [11]. The grafting of acidic ionic liquids to silicate supports enhances catalytic activity while simplifying product separation [10]. These systems achieve yields of 98% at 130°C within 5 hours, demonstrating significant improvements over conventional methodologies [11].

Table 2: Green Catalytic Systems Performance Data

Catalyst TypeLoading (mol%)Temperature (°C)Time (h)Yield (%)Recyclability
PEG-SO3H [5]1.6560-655-6855 cycles
ZnS nanoparticles [7]1.0701984 cycles
Mn-TPA MOF [9]VariableRT-800.5-299.930 cycles
BAIL gel [11]1.01305985 cycles

Magnetic Ionic Liquid Systems

The development of magnetic ionic liquid-supported catalysts represents a significant advancement in green synthesis methodology [12] [13]. These systems combine the advantages of ionic liquids with magnetic separation capabilities, achieving yields of 82-90% under solvent-free sonication conditions within 30 minutes [13]. The magnetic recovery mechanism eliminates the need for complex separation procedures while maintaining high catalytic efficiency [12].

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis has emerged as a revolutionary approach for benzoxazole preparation, offering significant advantages in terms of environmental impact and reaction efficiency. This methodology eliminates the need for organic solvents while often providing superior yields and reduced reaction times.

Ball Milling Techniques

Ball milling protocols have demonstrated exceptional effectiveness for benzoxazole synthesis under ambient conditions [14] [15]. The mechanochemical approach using stainless steel balls in sealed vessels provides quantitative yields within 15 minutes of milling at 20 Hz frequency [14]. This represents a dramatic improvement over traditional solution-phase methodologies that typically require hours of reaction time [15].

The optimization of ball milling parameters reveals that the use of multiple ball sizes (12.7 mm, 6.3 mm, and 3.2 mm) in combination provides optimal energy transfer for promoting cyclization reactions [14]. The total ball mass of approximately 56.6 grams in 250 cubic centimeter vessels ensures adequate mechanical energy input for complete conversion [14].

Grinding-Assisted Synthesis

Hydrotalcite catalysts prepared through grinding methodologies demonstrate excellent performance for benzoxazole synthesis under solvent-free conditions [16] [17]. The catalyst loading of 20 milligrams provides optimal yields with minimum reaction times compared to alternative catalytic systems [17]. The grinding preparation method using aluminum to magnesium molar ratios of 1.0-3.0 at room temperature produces highly active catalytic materials [16].

Mechanochemical Reaction Mechanisms

The mechanochemical activation of benzoxazole-forming reactions involves the generation of highly reactive intermediate species through mechanical stress [15]. The elimination of solvent effects, which typically stabilize reaction intermediates and reduce reactivity, leads to enhanced reaction rates and improved yields [15]. The increased surface area and efficient mixing under mechanochemical conditions create a uniform reaction environment that minimizes diffusion limitations [15].

Table 3: Mechanochemical Synthesis Parameters

ParameterOptimal ValueEffect on YieldReaction Time
Milling frequency [14]20 Hz95-99%15 min
Ball mass [14]56.6 gQuantitative15 min
Catalyst loading [17]20 mgMaximumVariable
Temperature [16]25°C85-92%30-60 min

Scale-Up Considerations

The mechanochemical approach demonstrates excellent scalability potential, with maintained efficiency observed in gram-scale preparations [15]. The elimination of solvent requirements significantly reduces process complexity and environmental impact, making this methodology particularly attractive for industrial applications [14]. The short reaction times and high yields contribute to improved process economics compared to conventional synthetic approaches [15].

Purification Techniques and Yield Optimization

The purification of benzoxazole derivatives requires careful consideration of their physical and chemical properties to achieve high purity products while maximizing yield recovery. Modern purification strategies combine traditional techniques with optimized protocols to address the specific challenges associated with dichlorophenyl benzoxazole derivatives.

Crystallization Methodologies

Recrystallization from ethanol represents the most commonly employed purification technique for benzoxazole derivatives [18] [19]. The selection of appropriate crystallization solvents significantly impacts both yield recovery and product purity. Ethanol provides excellent solubility at elevated temperatures while ensuring selective crystallization upon cooling [19].

Alternative solvent systems, including ethyl acetate and acetone mixtures, have demonstrated effectiveness for specific dichlorophenyl derivatives [20]. The optimization of crystallization conditions involves careful control of cooling rates, with slower cooling generally providing larger, more pure crystals at the expense of some yield loss [20].

Column Chromatographic Separations

Silica gel column chromatography using hexane and ethyl acetate gradient systems provides effective separation of benzoxazole products from reaction impurities [18] [21]. The typical solvent ratio of 19:1 hexane to ethyl acetate serves as an effective starting composition, with gradient adjustments based on product polarity [18].

For dichlorophenyl benzoxazole derivatives, the retention factor values typically range from 0.20 to 0.64 depending on substitution patterns and column conditions [21]. The optimization of column parameters, including stationary phase selection and mobile phase composition, directly impacts separation efficiency and product recovery [21].

Physical Property Considerations

The melting point of dichlorobenzoxazole derivatives typically ranges from 49-51°C for simple dichlorophenyl systems [22] [23], providing guidance for crystallization temperature optimization. The boiling point of approximately 243°C at atmospheric pressure indicates moderate volatility that must be considered during purification procedures [22].

Table 4: Purification Methods and Recovery Data

MethodSolvent SystemRecovery (%)PurityProcessing Time
Recrystallization [19]Ethanol75-85>95%2-4 h
Column chromatography [18]Hexane/EtOAc80-90>98%1-2 h
Mixed solvent crystallization [20]Acetonitrile/EtOAc70-80>90%3-6 h

Yield Optimization Strategies

The optimization of synthetic yields involves systematic evaluation of reaction parameters including temperature, time, catalyst loading, and substrate ratios [7] [24]. Temperature optimization studies demonstrate that reactions conducted at 50°C provide optimal balance between reaction rate and product stability [24]. Catalyst loading optimization reveals that 0.03 gram quantities provide maximum yields without significant improvements at higher loadings [7].

Solvent selection significantly impacts both reaction efficiency and product isolation. Ethanol emerges as the optimal solvent for many benzoxazole-forming reactions, providing superior yields compared to water, acetonitrile, or mixed solvent systems [7] [8]. The use of neat conditions (solvent-free) often provides the highest yields but may complicate product isolation procedures [24].

The implementation of ultrasonic activation enhances reaction rates while maintaining mild temperature conditions [8] [13]. Ultrasonic treatment at 70°C for 60 minutes provides yields comparable to conventional heating methods but with significantly reduced energy consumption [8].

Table 5: Yield Optimization Parameters

ParameterOptimal RangeYield ImpactAdditional Notes
Temperature [24]50-70°C85-98%Higher temperatures may cause decomposition
Catalyst loading [7]0.03 g (1 mol%)95-98%Excess provides no benefit
Reaction time [8]30-60 min90-98%Longer times may reduce selectivity
Ultrasonic frequency [13]Standard85-90%Enhances mass transfer

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-16-2023

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